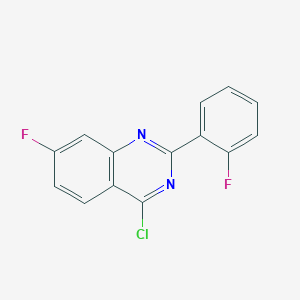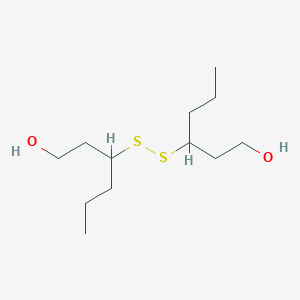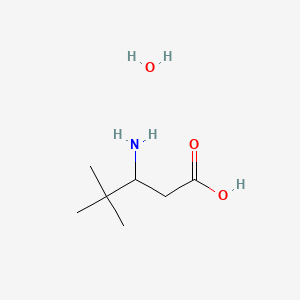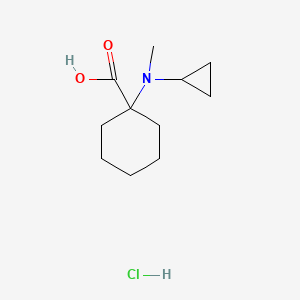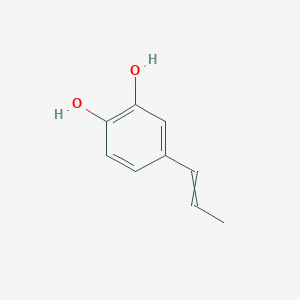
4-Propenylbenzol-1,2-diol
Übersicht
Beschreibung
Desmethylisoeugenol is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.17400 . It is also known by the name 4-prop-1-enylbenzene-1,2-diol . It is structurally similar to isoeugenol, a propenyl-substituted guaiacol found in essential oils of plants such as ylang-ylang, and is a component of wood smoke and liquid smoke .
Synthesis Analysis
Desmethylisoeugenol can be synthesized from eugenol derivatives. The derivatives are produced by esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids and also by addition reactions in the double bond of the allyl group .Molecular Structure Analysis
The molecular structure of Desmethylisoeugenol consists of a phenyl ring with a propenyl group and two hydroxyl groups . The exact mass of Desmethylisoeugenol is 150.06800 and it has a LogP value of 2.13090 .Chemical Reactions Analysis
Eugenol derivatives, including Desmethylisoeugenol, have been shown to have promising antibacterial potential. The derivatives that involved esterification reactions in the hydroxyl group (−OH) of the eugenol molecule’s phenol resulted in a significant reduction of the antioxidant action .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
4-Propenylbrenzcatechin: wurde als stark antibakteriell wirksam identifiziert. Untersuchungen zeigen, dass es signifikante hemmende Wirkungen gegen verschiedene Pflanzenpathogene aufweist, darunter Xanthomonas oryzae und Pectobacterium carotovorum, mit minimalen Hemmkonzentrationen (MHK) im Bereich von 333,75 bis 1335 μmol/L . Sein Potenzial als natürliches Pestizid ist bemerkenswert, insbesondere angesichts seiner Wirksamkeit im Vergleich zu traditionellen Antibiotika wie Kasugamycin.
Synthetische organische Chemie
Im Bereich der synthetischen organischen Chemie dient 4-Propenylbrenzcatechin als Vorläufer für katalytische oxidative Kohlenstoff-Kohlenstoff-Bindungsbildungen. Die Verbindung ist an Kreuz-Dehydrierungskopplungsreaktionen (CDC) beteiligt, die für die Herstellung komplexer organischer Moleküle entscheidend sind . Diese Anwendung ist für die Synthese verschiedener Pharmazeutika und komplexer organischer Verbindungen von Bedeutung.
Polymerwissenschaft
Die Derivate der Verbindung wurden auf ihre Fähigkeit untersucht, mit Vinylmonomeren zu copolymerisieren. Dieser Prozess, der durch Tributylboran erleichtert wird, führt zur Bildung neuartiger polymerer Materialien mit potenziellen Anwendungen in der Materialwissenschaft . Diese Polymere könnten in einer Vielzahl von Industrien eingesetzt werden, von der Automobilindustrie bis hin zu Konsumgütern.
Antioxidative Eigenschaften
Catechine, die eng mit 4-Propenylbrenzcatechin verwandt sind, sind bekannt für ihre starken antioxidativen Aktivitäten. Sie schützen vor UV-Strahlung und haben positive antimikrobielle, antivirale, entzündungshemmende, antiallergische und anticancerogene Wirkungen . Diese Eigenschaften machen sie wertvoll für die Entwicklung von funktionellen Lebensmitteln, Biokosmetik und Pharmazeutika.
Nutrazeutische Anwendungen
Eugenol, aus dem Desmethylisoeugenol gewonnen wird, ist für sein therapeutisches Potenzial gegen Erkrankungen wie oxidativen Stress, Entzündungen, Hyperglykämie und Krebs bekannt . Die Modifikation der Struktur von Eugenol zur Herstellung von Derivaten wie Desmethylisoeugenol könnte diese gesundheitlichen Vorteile verbessern und zu neuen nutrazeutischen Produkten führen.
Arzneimittelsynthese und -modifikation
Desmethylisoeugenol: wird als Zielmolekül für die Synthese bioaktiver Verbindungen verwendet. Seine Derivate haben vielversprechende antibakterielle und antioxidative Aktivitäten gezeigt, die für die Entwicklung neuer Medikamente unerlässlich sind . Die strukturelle Modifikation natürlicher Substanzen wie Eugenol ist eine Schlüsselstrategie in der pharmazeutischen Forschung, um biologische Wirkungen zu verbessern und Nebenwirkungen zu reduzieren.
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-prop-1-enylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2-6,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXYNRAMDATLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694574 | |
| Record name | 4-(Prop-1-en-1-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72898-29-4 | |
| Record name | 4-(Prop-1-en-1-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-Propenylbrenzcatechin undergo homopolymerization under standard radical polymerization conditions?
A: Research indicates that 4-Propenylbrenzcatechin and its derivatives (eugenol, isosafrole, safrole) do not readily homopolymerize under standard radical polymerization conditions using initiators like Methyl methacrylate (MMA). [, ]
Q2: How does the presence of oxygen influence the copolymerization of 4-Propenylbrenzcatechin derivatives with Maleic anhydride?
A: Studies reveal that while 4-Propenylbrenzcatechin (eugenol) and Safrole do not copolymerize with Maleic anhydride under a nitrogen atmosphere, the presence of oxygen facilitates the formation of 1:1 copolymers. This highlights the significant role of oxygen in this specific copolymerization system. []
Q3: Is there a difference in reactivity between allyl and isopropenyl derivatives of 4-Propenylbrenzcatechin during copolymerization with Maleic anhydride?
A: Research shows that the isopropenyl derivatives, Isoeugenol and Isosafrole, exhibit significantly higher reactivity with Maleic anhydride compared to their corresponding allyl counterparts, Eugenol and Safrole. This difference in reactivity, approximately 100 times faster for the isopropenyl derivatives, suggests the influence of side-chain structure on the copolymerization process. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B1501618.png)
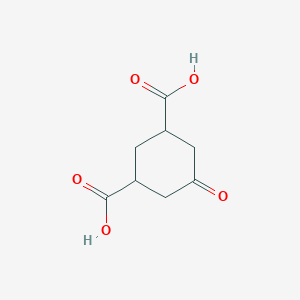
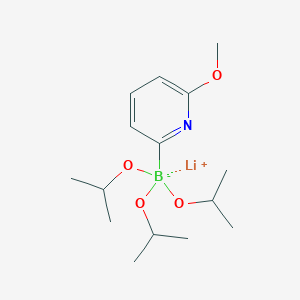

![3-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1501637.png)
